molecular formula C9H8F3NO B592021 6-(Trifluoromethoxy)indoline CAS No. 959235-95-1

6-(Trifluoromethoxy)indoline

Cat. No.: B592021
CAS No.: 959235-95-1
M. Wt: 203.164
InChI Key: CZFUAUSGMISVFX-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)indoline is a chemical compound with the molecular formula C9H8F3NO. It is a derivative of indoline, where a trifluoromethoxy group is attached to the sixth position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)indoline typically involves the introduction of the trifluoromethoxy group into the indoline structure. One common method is the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)indoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)indoline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications .

Properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFUAUSGMISVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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